molecular formula C11H9ClN2OS B1341157 N-(3-amino-4-chlorophenyl)thiophene-2-carboxamide CAS No. 926203-02-3

N-(3-amino-4-chlorophenyl)thiophene-2-carboxamide

Cat. No.: B1341157
CAS No.: 926203-02-3
M. Wt: 252.72 g/mol
InChI Key: UIWOMEZMDXQQFD-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)thiophene-2-carboxamide is a chemical compound offered with a purity of 95% and is intended for research applications . As a member of the thiophene-carboxamide family, this compound is of significant interest in medicinal and organic chemistry research. Thiophene-carboxamide derivatives are recognized as valuable scaffolds in drug discovery, with scientific literature reporting their investigation as potential inhibitors of various biological targets . One major area of research for related thiophene-3-carboxamide derivatives is their potential as anti-angiogenic agents, specifically through the inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, a key target in oncology research . Furthermore, other urea-thiophene carboxamide analogues have been identified in phenotypic screens for their protective effects against aminoglycoside antibiotic-induced hair cell death, establishing this chemical class as relevant for exploratory otoprotection studies . Researchers utilize this compound as a building block for the synthesis of more complex molecules or to study structure-activity relationships (SAR). This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c12-8-4-3-7(6-9(8)13)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWOMEZMDXQQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-chlorophenyl)thiophene-2-carboxamide typically involves the condensation of 3-amino-4-chloroaniline with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chloro substituent on the phenyl ring undergoes nucleophilic substitution with sulfur- and nitrogen-based nucleophiles.

Key Reactions:

ReagentConditionsProductSource
2-Mercaptoacetic acidEthanol, sodium acetate, 80°CN-(3-amino-4-(carboxymethylthio)phenyl)thiophene-2-carboxamide
2-MercaptobenzothiazoleDMF, refluxThiophene-2-carboxamide with benzothiazole sulfide linkage
5-(Phenylamino)-1,3,4-thiadiazol-2-thiolSodium ethoxide, ethanolThiadiazole-thiophene hybrid

Mechanistic Insight :

  • The chlorine atom is replaced via a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by electron-donating amino groups activating the phenyl ring .

Oxidation and Reduction

The thiophene ring and functional groups participate in redox reactions.

Oxidation:

Oxidizing AgentProductNotesSource
H₂O₂ (30%)Thiophene sulfoxide derivativeSelective oxidation at sulfur
m-CPBAThiophene sulfone derivativeRequires anhydrous conditions

Reduction:

Reducing AgentProductApplicationSource
H₂/Pd-CSaturated thiophene (2,5-dihydro derivative)Access to reduced analogs for SAR

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic substitution at the 4- and 5-positions due to its electron-rich nature.

ReactionReagents/ConditionsProductSource
NitrationHNO₃/H₂SO₄, 0–5°C4-Nitrothiophene-2-carboxamide
HalogenationBr₂ in CHCl₃5-Bromothiophene-2-carboxamide

Note : The amino group on the phenyl ring directs electrophiles to the para position relative to itself .

Condensation and Cyclization

The amino group facilitates condensations with carbonyl compounds, forming heterocycles.

Cyclocondensation with Aldehydes:

AldehydeConditionsProductSource
FormaldehydeEthanol, refluxThieno[2,3-d]pyrimidin-4-one
Aromatic aldehydes (e.g., benzaldehyde)Acidic or basic conditionsSchiff base intermediates

Example Pathway :

  • Condensation of the amino group with aldehyde forms an imine.

  • Intramolecular cyclization yields fused thienopyrimidine systems .

Cross-Coupling Reactions

The thiophene ring participates in metal-catalyzed couplings.

Reaction TypeCatalyst/ReagentsProductSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl-functionalized thiophene
SonogashiraCuI, PdCl₂(PPh₃)₂, NEt₃Alkynyl-thiophene derivatives

Applications : These reactions enable the introduction of aryl or alkynyl groups for drug discovery .

Acylation of the Amino Group:

Acylating AgentConditionsProductSource
Acetyl chloridePyridine, CH₂Cl₂N-Acetyl derivative
Benzoyl chlorideTEA, DMFN-Benzoyl derivative

Utility : Acylated derivatives show enhanced metabolic stability in pharmacokinetic studies .

Heterocycle Formation

Reactions with bifunctional reagents yield polycyclic systems.

ReagentConditionsProductSource
ThioureaHCl, ethanolThieno[2,3-d]pyrimidine-2-thiol
Ethyl cyanoacetatePiperidine, ethanolThieno[2,3-b]pyridine derivative

Mechanism : Cyclization occurs via nucleophilic attack of the amino group on electrophilic carbons .

Mechanism of Action

The exact mechanism of action for N-(3-amino-4-chlorophenyl)thiophene-2-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed therapeutic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-amino-4-chlorophenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and chloro groups on the phenyl ring enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Biological Activity

N-(3-amino-4-chlorophenyl)thiophene-2-carboxamide is a synthetic compound belonging to the thiophene family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an amino group and a chlorophenyl moiety. This specific substitution pattern is crucial as it influences the compound's reactivity and biological interactions.

This compound exerts its biological effects through various mechanisms:

  • Target Interaction : It interacts with specific enzymes and receptors, which can lead to modulation of biochemical pathways.
  • Biochemical Pathways : The compound is known to affect pathways associated with:
    • Anti-inflammatory responses
    • Antioxidant activity
    • Antimicrobial properties
    • Anticancer effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, it demonstrated significant cytotoxicity in HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The IC50 values indicated a promising therapeutic window, particularly when used in combination with other chemotherapeutic agents like sorafenib, which enhanced its efficacy by lowering the IC50 from 3.9 µM to 0.5 µM .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism may involve the disruption of bacterial cell membrane integrity or interference with essential metabolic pathways .

Anti-inflammatory Effects

In vitro studies suggest that this compound exhibits anti-inflammatory effects, likely through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Research Findings and Case Studies

A comprehensive review of literature reveals several key findings:

Study FocusCell LineIC50 (µM)Observations
CytotoxicityHepG20.5Enhanced sensitivity when combined with sorafenib
AntimicrobialS. aureusVariedEffective against multiple strains
Anti-inflammatoryRAW 264.7N/AInhibition of TNF-alpha production

Case Study: Cytotoxicity Evaluation

In a notable study evaluating the cytotoxic effects on human tumor cell lines, this compound was tested against MCF-7 and NCI-H460 (non-small cell lung cancer). The results indicated a dose-dependent inhibition of cell growth, with significant morphological changes observed in treated cells compared to controls .

Q & A

Q. What are the common synthetic routes for N-(3-amino-4-chlorophenyl)thiophene-2-carboxamide?

A typical synthesis involves esterification of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid followed by condensation with thiophosgene and subsequent cyclization. For example, thiophosgene reacts with the amino group to form an isothiocyanate intermediate, which is then treated with nucleophiles (e.g., sulfa drugs) to yield derivatives. Hydrazine hydrate can further cyclize these intermediates into pyrimidine or triazolopyrimidine analogs . Key steps require careful control of reaction conditions (e.g., reflux in dry chloroform) and purification via column chromatography to isolate intermediates.

Q. How is the compound characterized using spectroscopic methods?

Infrared (IR) spectroscopy identifies functional groups like C=O (1650–1700 cm⁻¹) and N–H stretches (3300–3500 cm⁻¹). 1^1H NMR confirms structural motifs: aromatic protons (δ 6.5–8.5 ppm), thiophene protons (δ 7.0–7.5 ppm), and NH2_2 groups (δ 4.5–5.5 ppm). Mass spectrometry provides molecular ion peaks and fragmentation patterns. For reproducibility, compare data with literature values for analogous thiophene carboxamides .

Q. What solvents and catalysts are optimal for its synthesis?

Polar aprotic solvents (DMF, acetonitrile) enhance reactivity in acylation steps. Acid catalysts (HCl) facilitate esterification, while bases (triethylamine) neutralize byproducts in nucleophilic substitutions. For cyclization, hydrazine hydrate in acetic acid with sodium acetate is effective .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and dihedral angles. For example, dihedral angles between the thiophene and chlorophenyl rings (8.5–13.5°) reveal conformational flexibility. Hydrogen-bonding networks (C–H⋯O/S interactions) and packing motifs can be analyzed via ORTEP-3 visualization .

Q. What strategies address low yields in intramolecular cyclization steps?

Yield optimization may involve:

  • Temperature control : Prolonged reflux (5–8 hours) for complete cyclization.
  • Catalyst screening : Triethyl orthoformate improves cyclization efficiency.
  • Protecting groups : Temporarily blocking reactive sites (e.g., NH2_2) prevents side reactions .

Q. How do electronic effects of substituents influence biological activity?

Electron-withdrawing groups (e.g., –Cl) enhance electrophilicity, potentially increasing interactions with biological targets. For instance, N-(5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl)thiophene-2-carboxamide exhibits cytotoxic activity due to improved binding affinity from halogen interactions . SAR studies should compare substituents at the 4-chlorophenyl and thiophene positions.

Q. What computational methods predict the compound’s reactivity or pharmacokinetics?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., kinases). ADMET predictions using SwissADME assess solubility, permeability, and metabolic stability .

Data Contradiction & Validation

Q. How to resolve discrepancies in NMR assignments for thiophene derivatives?

Contradictions often arise from solvent effects or tautomerism. Validate assignments by:

  • 2D NMR : HSQC and HMBC correlate 1^1H and 13^13C signals.
  • Deuterium exchange : Identify labile protons (e.g., NH2_2) via D2_2O shaking.
  • Comparative analysis : Cross-check with structurally validated analogs, such as N-(2-nitrophenyl)thiophene-2-carboxamide .

Q. Why do biological activity results vary across studies?

Variations may stem from:

  • Assay conditions : Differences in cell lines, incubation times, or concentrations.
  • Purity : Impurities ≥5% (e.g., unreacted starting materials) skew IC50_{50} values.
  • Solubility : DMSO vehicle concentration affects compound bioavailability. Standardize protocols and validate purity via HPLC .

Methodological Resources

  • Crystallography : Use SHELXTL (Bruker AXS) for structure refinement and ORTEP-3 for visualization .
  • Synthesis : Follow protocols in Acta Pharm for stepwise functionalization .
  • Biological Testing : Reference cytotoxicity assays from Structure Reports using MTT or SRB assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.